![molecular formula C7H8BN3O2 B13468007 [4-(Azidomethyl)phenyl]boronic acid](/img/structure/B13468007.png)
[4-(Azidomethyl)phenyl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Azidomethyl)phenyl]boronic acid: is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling. The azidomethyl group in this compound adds a unique reactivity profile, making it a valuable compound in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Azidomethyl)phenyl]boronic acid typically involves the introduction of the azidomethyl group to a phenylboronic acid derivative. One common method is the reaction of 4-(bromomethyl)phenylboronic acid with sodium azide in the presence of a suitable solvent like dimethylformamide (DMF) under mild heating conditions. The reaction proceeds via nucleophilic substitution, replacing the bromine atom with an azide group.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of boronic acid synthesis apply. Industrial production would likely involve large-scale reactions with optimized conditions for yield and purity, using automated systems to handle the potentially hazardous azide intermediates.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The azidomethyl group can undergo substitution reactions, where the azide can be replaced by other nucleophiles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, forming triazoles.
Common Reagents and Conditions:
Substitution: Sodium azide in DMF.
Reduction: Hydrogen gas with a palladium catalyst.
Cycloaddition: Alkynes in the presence of a copper catalyst.
Major Products:
Substitution: Various substituted phenylboronic acids.
Reduction: 4-(Aminomethyl)phenylboronic acid.
Cycloaddition: 1,2,3-Triazole derivatives.
Scientific Research Applications
Chemistry:
Suzuki-Miyaura Coupling: Used as a boronic acid reagent for forming carbon-carbon bonds.
Click Chemistry: The azide group is valuable in click chemistry for bioconjugation and material science applications.
Biology and Medicine:
Drug Development: Potential use in the synthesis of boron-containing drugs.
Bioconjugation: The azide group allows for the attachment of biomolecules through click chemistry.
Industry:
Material Science: Used in the development of advanced materials with specific functional properties.
Catalysis: Employed in catalytic processes due to its unique reactivity.
Mechanism of Action
The mechanism of action of [4-(Azidomethyl)phenyl]boronic acid in chemical reactions involves the reactivity of both the boronic acid and the azidomethyl group. The boronic acid can form reversible covalent bonds with diols and other nucleophiles, making it useful in various coupling reactions. The azidomethyl group can undergo cycloaddition reactions, forming stable triazole rings, which are valuable in bioconjugation and material science.
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the azidomethyl group, making it less versatile in click chemistry.
4-(Bromomethyl)phenylboronic Acid: Precursor to [4-(Azidomethyl)phenyl]boronic acid, used in similar substitution reactions.
4-(Aminomethyl)phenylboronic Acid: Result of the reduction of this compound, used in different biological applications.
Uniqueness: The presence of the azidomethyl group in this compound provides unique reactivity, particularly in click chemistry and bioconjugation, setting it apart from other boronic acids.
Properties
Molecular Formula |
C7H8BN3O2 |
|---|---|
Molecular Weight |
176.97 g/mol |
IUPAC Name |
[4-(azidomethyl)phenyl]boronic acid |
InChI |
InChI=1S/C7H8BN3O2/c9-11-10-5-6-1-3-7(4-2-6)8(12)13/h1-4,12-13H,5H2 |
InChI Key |
KOPINBABOUEUDA-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)CN=[N+]=[N-])(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


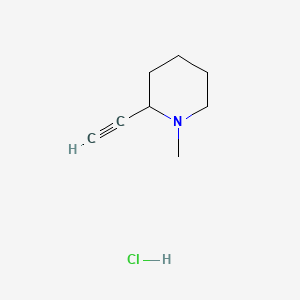
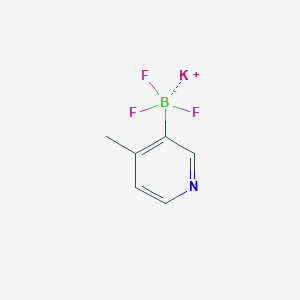


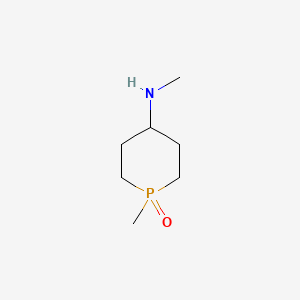

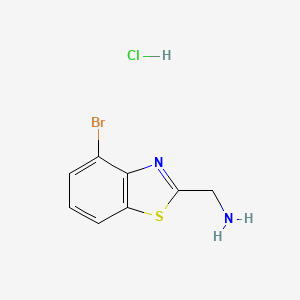
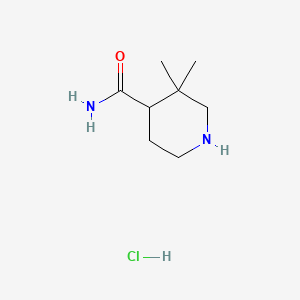
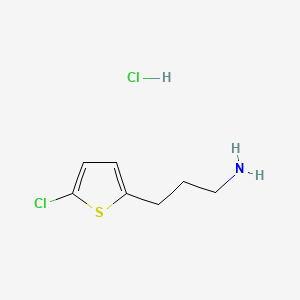
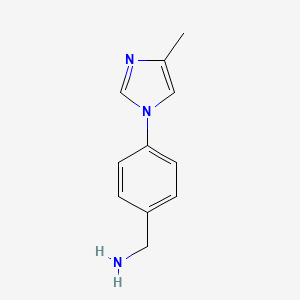

![3-{3-[2-(2-Aminoethoxy)ethoxy]phenyl}-1-(naphthalen-2-yl)urea hydrochloride](/img/structure/B13467984.png)
amine hydrochloride](/img/structure/B13467995.png)
![Lithium(1+) 2-methylimidazo[1,2-a]pyrazine-6-carboxylate](/img/structure/B13468003.png)
